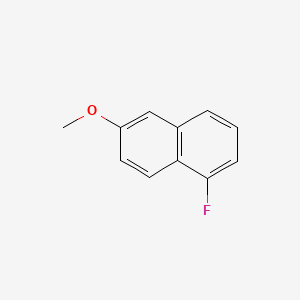
(+/-)-N-Desmethyl Trifluoroacetotramadol-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+/-)-N-Desmethyl Trifluoroacetotramadol-d3 is a deuterated analog of (+/-)-N-Desmethyl Trifluoroacetotramadol, a metabolite of the synthetic opioid analgesic Tramadol. The deuterium labeling is used in pharmacokinetic studies to trace the metabolic pathways and understand the drug’s behavior in the body.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-N-Desmethyl Trifluoroacetotramadol-d3 typically involves the following steps:
Starting Material: The synthesis begins with Tramadol, which undergoes N-demethylation to form (+/-)-N-Desmethyl Tramadol.
Trifluoroacetylation: The N-Desmethyl Tramadol is then reacted with trifluoroacetic anhydride to introduce the trifluoroacetyl group.
Deuterium Labeling: The final step involves the incorporation of deuterium atoms, which can be achieved through various methods, such as using deuterated reagents or solvents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using advanced techniques like continuous flow reactors and automated synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(+/-)-N-Desmethyl Trifluoroacetotramadol-d3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert the compound back to its parent form or other derivatives.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions include various metabolites and derivatives of this compound, which are studied for their pharmacological properties.
Aplicaciones Científicas De Investigación
(+/-)-N-Desmethyl Trifluoroacetotramadol-d3 has several scientific research applications:
Pharmacokinetics: Used to study the metabolic pathways and behavior of Tramadol in the body.
Drug Development: Helps in the development of new analgesics by understanding the structure-activity relationship.
Toxicology: Used in toxicological studies to assess the safety and potential side effects of Tramadol and its metabolites.
Analytical Chemistry: Employed in analytical methods to quantify Tramadol and its metabolites in biological samples.
Mecanismo De Acción
The mechanism of action of (+/-)-N-Desmethyl Trifluoroacetotramadol-d3 involves its interaction with opioid receptors in the central nervous system. It acts as an agonist at the mu-opioid receptor, leading to analgesic effects. The deuterium labeling helps in tracing the compound’s interaction with molecular targets and pathways involved in pain modulation.
Comparación Con Compuestos Similares
Similar Compounds
(+/-)-N-Desmethyl Tramadol: The non-deuterated analog, which is also a metabolite of Tramadol.
Tramadol: The parent compound, widely used as an analgesic.
O-Desmethyl Tramadol: Another active metabolite of Tramadol with potent analgesic properties.
Uniqueness
(+/-)-N-Desmethyl Trifluoroacetotramadol-d3 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The trifluoroacetyl group also imparts unique chemical properties, making it valuable in various research applications.
Propiedades
IUPAC Name |
2,2,2-trifluoro-N-[[(1R,2R)-2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]methyl]-N-(trideuteriomethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3NO3/c1-21(15(22)17(18,19)20)11-13-6-3-4-9-16(13,23)12-7-5-8-14(10-12)24-2/h5,7-8,10,13,23H,3-4,6,9,11H2,1-2H3/t13-,16+/m1/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSNZUCHMFOJSF-HTOFJSQHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCCC1(C2=CC(=CC=C2)OC)O)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Carbamic acid, [2-(hydroxyamino)-2-oxoethyl]-, 1,1-dimethylethyl ester (9CI)](/img/new.no-structure.jpg)
![[2-[2-(2-Aminoethylamino)ethyliminomethyl]phenyl]azanide; nickel](/img/structure/B584121.png)

![4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B584126.png)




![[1,1-Biphenyl]-2,2-diol,4,4-dimethoxy-](/img/structure/B584133.png)
![2-[2-(Dimethylamino)ethyl]-1-indanone-d6](/img/structure/B584134.png)

![Ethyl 4-[5-[2-[tert-butyl(dimethyl)silyl]oxyethyl-(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate](/img/structure/B584138.png)
![2-Benzyl-4-[bis(trideuteriomethyl)amino]butanoic acid](/img/structure/B584140.png)
